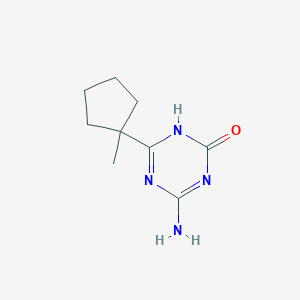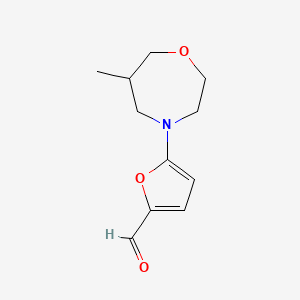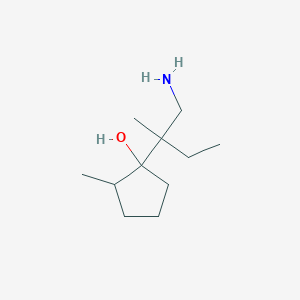
(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one is an organic compound characterized by its unique structure, which includes an ethoxymethylidene group and two fluorine atoms attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one typically involves the reaction of ethyl acetoacetate with difluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation with the difluoromethyl ketone to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification methods such as distillation or recrystallization would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethylidene group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the ethoxymethylidene group.
Scientific Research Applications
(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(Methoxymethylidene)-1,1-difluoropentan-2-one
- (3E)-3-(Ethoxymethylidene)-1,1-dichloropentan-2-one
- (3E)-3-(Ethoxymethylidene)-1,1-difluorobutan-2-one
Uniqueness
(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one is unique due to the presence of both the ethoxymethylidene group and the difluoromethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12F2O2 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(3E)-3-(ethoxymethylidene)-1,1-difluoropentan-2-one |
InChI |
InChI=1S/C8H12F2O2/c1-3-6(5-12-4-2)7(11)8(9)10/h5,8H,3-4H2,1-2H3/b6-5+ |
InChI Key |
LBOXRQZQZFPOQP-AATRIKPKSA-N |
Isomeric SMILES |
CC/C(=C\OCC)/C(=O)C(F)F |
Canonical SMILES |
CCC(=COCC)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Aminomethyl)phenoxy]acetamide](/img/structure/B15254622.png)
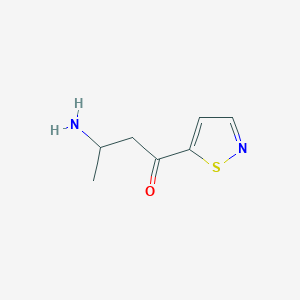
![3-Amino-1-[1-(methylsulfanyl)cyclopropyl]propan-1-ol](/img/structure/B15254635.png)
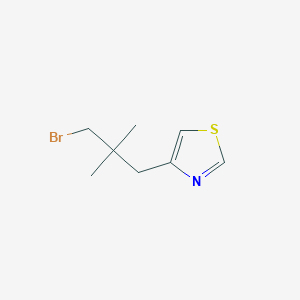
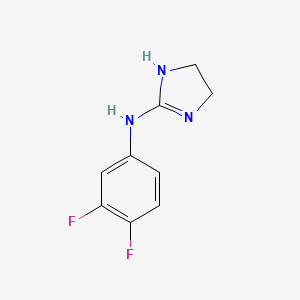

![(R)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoicacid](/img/structure/B15254677.png)
![5-[3-(Hydroxymethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B15254684.png)
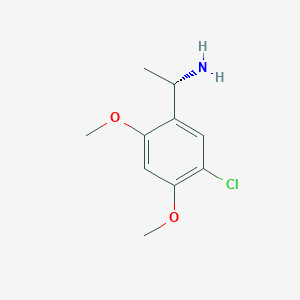
![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B15254690.png)
